3-bromo-1H-1,2,4-triazol-5-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDIOPKANMTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265425 | |
| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-64-7 | |
| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-1,2,4-triazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-1H-1,2,4-triazol-5-ol Derivatives
Introduction: The Strategic Value of the 3-Bromo-1H-1,2,4-triazol-5-ol Scaffold
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal framework for designing enzyme inhibitors and receptor antagonists.[1] This guide focuses on a particularly versatile variant: the this compound core.
This scaffold exists in a dynamic equilibrium between its enol (-ol) and keto (-one) tautomeric forms, with the triazolone form generally being more stable.[1] This tautomerism, coupled with three distinct points of functionalization, provides a rich platform for generating diverse molecular libraries for drug discovery. The strategic placement of a bromine atom at the C3 position serves as a versatile synthetic handle for modern cross-coupling reactions, while the N-H and O-H moieties allow for a range of substitution patterns. Derivatives of this core have shown promise as potent therapeutic agents, particularly in oncology.
This document provides a comprehensive, experience-driven guide to the synthesis and derivatization of this valuable scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide detailed, self-validating protocols for key transformations.
Overall Synthetic Strategy
The synthetic approach is modular, beginning with the construction of the core heterocyclic system, followed by sequential, regioselective derivatization. The primary strategy involves an initial N-arylation of the triazole ring, which serves to both introduce a key pharmacophoric element and modulate the reactivity of the C3-bromo group for a subsequent C-arylation.
Part 1: Synthesis of the Core Scaffold (this compound)
The most efficient pathway to the core scaffold involves a two-step process: the initial formation of the 1,2,4-triazol-5-one ring, followed by regioselective bromination at the C3 position.
Protocol 1.1: Synthesis of 1H-1,2,4-Triazol-5(4H)-one
The cyclization of semicarbazide hydrochloride with formic acid is a robust and scalable method for producing the foundational triazolone ring.[2] Formic acid serves as the source for the C5 carbon of the heterocycle.
Causality: Semicarbazide hydrochloride is the ideal starting material as it contains the requisite N-N-C-N backbone. The reaction proceeds via the formation of an N-formylsemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the stable aromatic triazolone ring. Using the hydrochloride salt is convenient and aids in maintaining acidic conditions.
Detailed Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add semicarbazide hydrochloride (11.15 g, 100 mmol).
-
Reagent Addition: Add 85% formic acid (30 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solid will gradually dissolve. Continue refluxing for 8 hours.
-
Crystallization: After 8 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath (0 °C) for at least 4 hours, or preferably overnight. A white crystalline precipitate will form.
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with ice-cold ethanol (3 x 20 mL) to remove any residual formic acid and impurities.
-
Dry the product under vacuum at 60 °C to a constant weight.
-
-
Validation: The expected product is a white crystalline solid.
-
Yield: Typically 75-85%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The simplicity of the ¹H NMR spectrum (two broad singlets for the two N-H protons and one for the C-H proton in DMSO-d₆) is a key indicator of success.
-
Protocol 1.2: Bromination of 1H-1,2,4-Triazol-5(4H)-one
This step introduces the critical bromine "handle" onto the triazolone core. The C3 position is electronically activated towards electrophilic substitution.
Causality: The triazolone ring is an electron-rich heterocycle, making it susceptible to electrophilic halogenation. The reaction is typically performed in an aqueous or acetic acid medium, which helps to solubilize the starting material and moderate the reactivity of the bromine. Elemental bromine (Br₂) is an effective and readily available brominating agent for this transformation. The C3 position is selectively brominated over the N-H positions under these conditions.
Detailed Protocol:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1H-1,2,4-triazol-5(4H)-one (8.5 g, 100 mmol) in water (200 mL).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice-salt bath. From the dropping funnel, add liquid bromine (6.2 mL, 120 mmol, 1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The color of the bromine will gradually fade as it is consumed, and a precipitate will form.
-
Work-up and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is colorless and neutral to pH paper.
-
To remove any unreacted starting material, the crude solid can be recrystallized from hot water or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
-
Validation: The product, this compound, is typically an off-white to pale yellow solid.
-
Yield: Typically 80-90%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C3-H proton signal in the ¹H NMR spectrum is a definitive marker of successful bromination.
-
Part 2: N-Arylation via Chan-Evans-Lam (CEL) Coupling
The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed method for forming C-N bonds, offering a milder alternative to traditional Ullmann condensations.[3] It is ideal for the N-arylation of N-H containing heterocycles like our triazolone core using arylboronic acids.
Mechanistic Insight: The CEL Catalytic Cycle
The precise mechanism can vary, but a widely accepted pathway involves the oxidation of a Cu(I) or Cu(II) precatalyst to a reactive Cu(III) species.
Sources
Application Notes & Protocols for the Large-Scale Synthesis of 3-bromo-1H-1,2,4-triazol-5-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-bromo-1H-1,2,4-triazol-5-ol, a critical building block in pharmaceutical and agrochemical research. The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds, valued for its diverse biological activities.[1] This guide emphasizes a scalable, two-step synthetic strategy, detailing process safety, reaction mechanisms, and in-depth experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, focusing on providing actionable insights to ensure a safe, efficient, and reproducible manufacturing process.
Introduction and Strategic Overview
This compound, and its tautomeric form 3-bromo-2,4-dihydro-3H-1,2,4-triazol-5-one, is a versatile heterocyclic intermediate. Its utility stems from the presence of multiple reactive sites: the bromine atom, which can be displaced or used in cross-coupling reactions, and the triazolone ring, which can undergo various modifications. Triazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2]
The synthesis of this target molecule on a large scale presents distinct challenges, primarily related to the safe handling of hazardous reagents like bromine and the control of potentially exothermic reactions. Therefore, a robust and well-understood synthetic route is paramount.
The strategy outlined herein involves a two-step process:
-
Step 1: Cyclization. Synthesis of the precursor, 1H-1,2,4-triazol-5-ol, via the cyclization of semicarbazide hydrochloride with formic acid.
-
Step 2: Electrophilic Bromination. Selective bromination of the 1H-1,2,4-triazol-5-ol intermediate to yield the final product.
This approach is selected for its reliance on readily available starting materials and its amenability to industrial scale-up.
Synthetic Pathway and Mechanism
The overall synthetic transformation is depicted below. The initial step involves the condensation and subsequent cyclization of semicarbazide with formic acid to form the triazolone ring.[3] The second step is a classic electrophilic aromatic substitution on the electron-rich heterocyclic ring.
Caption: Fig. 1: Two-Step Synthesis Pathway
Mechanism Insight:
-
Step 1 (Cyclization): Semicarbazide hydrochloride reacts with formic acid, which serves as both a reactant and a solvent. The reaction proceeds through the formation of an N-formyl semicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the stable 1,2,4-triazol-5-ol ring. This method is considered optimal for preparing the triazolone core.[3]
-
Step 2 (Bromination): The 1H-1,2,4-triazol-5-ol ring is activated towards electrophilic substitution. The lone pair of electrons on the ring nitrogens enhances the electron density at the C3 and C5 positions. The reaction with molecular bromine (Br₂) proceeds via the typical mechanism for electrophilic aromatic substitution, where Br₂ is polarized, and the δ+ bromine atom is attacked by the triazole ring, leading to the substitution of a proton with a bromine atom.
Process Safety and Hazard Analysis
Large-scale chemical synthesis requires a rigorous approach to safety. The primary hazards in this process are associated with the reagents used, particularly bromine.
Hazardous Materials Profile:
| Reagent | Primary Hazards | Recommended Handling Precautions |
| Formic Acid | Corrosive, causes severe skin burns and eye damage. | Use in a well-ventilated area or fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. |
| **Bromine (Br₂) ** | Very toxic by inhalation, corrosive, causes severe skin burns and eye damage, dangerous for the environment.[4] | Critical: Handle only in a closed system or a high-performance fume hood.[4] Wear heavy-duty, chemically resistant gloves (e.g., nitrile), a face shield over goggles, and a chemical-resistant apron.[4] Ensure a bromine spill kit, including a sodium thiosulfate solution for quenching, is readily available.[4] |
| Acetic Acid | Flammable, corrosive, causes severe skin burns and eye damage. | Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE as for formic acid. |
Reaction Safety:
-
Exotherm Control: The bromination step is exothermic. The addition of bromine must be performed slowly and with efficient cooling to maintain the reaction temperature within the specified range. A runaway reaction can lead to a dangerous increase in pressure and the release of toxic bromine and HBr fumes.
-
Gas Evolution: The bromination reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction vessel must be equipped with a gas outlet that directs the fumes to a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr.
Detailed Experimental Protocols
PART A: Synthesis of 1H-1,2,4-triazol-5-ol (Intermediate)
This protocol is adapted from established procedures for the synthesis of 1,2,4-triazol-5-one from semicarbazide salts.[3]
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Semicarbazide hydrochloride (1.00 eq.)
-
85% Formic Acid (w/w)
Procedure:
-
Charge the reactor with semicarbazide hydrochloride (1.00 eq.) and 85% formic acid (approx. 3-4 volumes relative to the semicarbazide).
-
With moderate stirring, heat the mixture to reflux (approximately 105-110 °C).
-
Maintain the reflux for 8-10 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0-5 °C and hold for at least 12 hours to allow for complete crystallization of the product.[3]
-
Filter the resulting solid precipitate.
-
Wash the filter cake with a cold solvent (e.g., ethanol or isopropanol) to remove residual formic acid.
-
Dry the solid under vacuum at 60-70 °C to a constant weight.
-
Quality Control: The product should be a white to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
PART B: Synthesis of this compound (Final Product)
This protocol is based on standard electrophilic bromination methods for heterocyclic compounds.[5]
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, addition funnel, temperature probe, and gas scrubber attachment.
-
1H-1,2,4-triazol-5-ol (1.00 eq.)
-
Glacial Acetic Acid
-
Bromine (1.05-1.10 eq.)
Procedure:
-
Charge the reactor with 1H-1,2,4-triazol-5-ol (1.00 eq.) and glacial acetic acid (approx. 5-7 volumes).
-
Stir the mixture to form a suspension. Cool the reactor contents to 10-15 °C using a chiller.
-
Charge the addition funnel with bromine (1.05-1.10 eq.).
-
CAUTION: Add the bromine dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by HPLC until the intermediate is consumed.
-
Upon completion, quench the reaction by carefully pouring the mixture into a separate vessel containing cold water (approx. 10 volumes). This will precipitate the product.
-
If a reddish-brown color from excess bromine persists, add a small amount of aqueous sodium thiosulfate solution until the color dissipates.
-
Filter the solid product.
-
Wash the filter cake thoroughly with water to remove acetic acid and inorganic salts.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
-
Quality Control: The final product should be a white to pale yellow solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, LC-MS, and melting point.
Process Workflow and Quality Control
A well-defined workflow with integrated quality control (QC) checkpoints is essential for ensuring the consistency and quality of the final product.
Caption: Fig. 2: Manufacturing Workflow with QC
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; insufficient reflux time. | Extend reflux time and monitor reaction completion via IPC. Ensure accurate temperature control. |
| Product loss during filtration. | Ensure crystallization is complete by allowing sufficient time at low temperature. Use appropriate filter pore size. | |
| Incomplete Bromination (Step 2) | Insufficient bromine; bromine loss due to evaporation. | Use a slight excess of bromine (1.05-1.10 eq.). Ensure the reaction vessel is well-sealed. |
| Low reaction temperature or insufficient time. | Allow the reaction to proceed for the full recommended time. If necessary, a slight increase in temperature (e.g., to 30°C) can be cautiously explored after the initial exotherm subsides. | |
| Presence of Dibromo impurity | Excess bromine; temperature too high. | Use a smaller excess of bromine. Strictly control the temperature during bromine addition. |
| Product is colored (Pink/Brown) | Residual bromine or impurities. | Ensure a complete quench with sodium thiosulfate. Wash the final product thoroughly with water. Consider recrystallization if purity specifications are not met. |
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. The success of this process on a large scale hinges on meticulous control of reaction parameters and an unwavering commitment to safety, especially during the handling of bromine. By following the detailed protocols, safety guidelines, and quality control checkpoints outlined in this document, researchers and production chemists can confidently and reproducibly synthesize this valuable chemical intermediate.
References
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
Yuchuan, L. (2018, July 12). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
European Patent Office. (1990). IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE. Patent No. 0471001. Retrieved from [Link]
- Chipen, G. I., et al. (1966). Khim. Geterotsikl. Soed. 2(1), 110-116.
-
GOV.UK. (2022, February). Bromine: incident management. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
Organic Syntheses, Inc. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE - Patent 0471001 [data.epo.org]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1H-1,2,4-triazol-5-ol
Welcome to the technical support center for the synthesis of 3-bromo-1H-1,2,4-triazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The 1,2,4-triazole scaffold is a key feature in many pharmacologically active molecules, exhibiting a wide range of biological activities. However, the introduction of a bromine atom at the C3 position of the 1H-1,2,4-triazol-5-ol core can be accompanied by several side reactions, leading to impurities and reduced yields. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and validated solutions.
Problem 1: Low Yield of the Desired this compound
Question: I am getting a very low yield of my target compound after the bromination of 1H-1,2,4-triazol-5-ol. What are the likely causes and how can I improve the yield?
Answer:
A low yield in this synthesis can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and the formation of side products. Let's break down the potential causes and solutions:
-
Incomplete Bromination: The 1H-1,2,4-triazol-5-ol starting material is a relatively electron-rich heterocyclic system, but the bromination requires careful control of reaction conditions to proceed to completion without forming byproducts.
-
Solution:
-
Choice of Brominating Agent: While elemental bromine (Br₂) in a suitable solvent like acetic acid or water is common, N-bromosuccinimide (NBS) can be a milder and more selective alternative.[1][2][3] NBS can provide a low, steady concentration of bromine, which can help to avoid over-bromination.[3]
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion of the starting material. Modest heating can increase the reaction rate, but excessive heat may promote side reactions.
-
-
-
Formation of Side Products: The most common side reaction is over-bromination, leading to the formation of 3,5-dibromo-1H-1,2,4-triazol-5-ol.
-
Solution:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to maintain a low concentration of the electrophile and favor mono-bromination.
-
-
-
Degradation of the Triazole Ring: While 1,2,4-triazoles are generally stable in acidic and alkaline conditions at moderate temperatures, harsh conditions can lead to ring opening or other degradation pathways.[4]
-
Solution:
-
Maintain Moderate Temperatures: Avoid excessive heating during the reaction and work-up.
-
Control pH: While the bromination is often carried out in acidic media like acetic acid, extremely strong acids or bases should be avoided during work-up if possible.
-
-
The following table summarizes key reaction parameters to optimize for yield:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS offers higher selectivity for mono-bromination. |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Minimizes over-bromination while driving the reaction. |
| Temperature | 0 - 25 °C | Reduces the rate of side reactions. |
| Solvent | Acetic acid, water, or a mixture | Provides good solubility for the starting material and reagents. |
| Addition Method | Slow, dropwise addition of the brominating agent | Maintains a low concentration of the electrophile. |
Problem 2: Presence of 3,5-dibromo-1H-1,2,4-triazol-5-ol as a Major Impurity
Question: My final product is contaminated with a significant amount of what I believe to be the dibrominated species. How can I prevent its formation and remove it from my product?
Answer:
The formation of 3,5-dibromo-1H-1,2,4-triazol-5-ol is the most probable side reaction due to the presence of two activatable positions on the triazole ring.
-
Mechanism of Over-bromination: The initial bromination at the C3 position yields the desired product. However, this product is still susceptible to further electrophilic attack at the C5 position, especially if a significant concentration of the brominating agent is present.
Figure 1: Over-bromination side reaction pathway. -
Prevention Strategies:
-
Precise Stoichiometry: As mentioned previously, using a stoichiometric amount or only a very slight excess of the brominating agent is critical.
-
Low Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) will decrease the rate of the second bromination more significantly than the first, thus improving selectivity.
-
Choice of Brominating Agent: NBS is generally more selective for mono-halogenation of activated rings compared to elemental bromine.[3]
-
-
Purification Strategies:
-
Recrystallization: The difference in polarity and crystal packing between the mono- and di-brominated compounds can often be exploited for separation by recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, should provide good separation. The dibrominated compound is expected to be less polar and elute first.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the starting material, 1H-1,2,4-triazol-5-ol?
A1: A common and effective method for the synthesis of 1H-1,2,4-triazol-5-ol (also known as 1,2,4-triazol-3-one) is the cyclization of a semicarbazide derivative with formic acid.[5][6] The process typically involves two steps: the formation of formylsemicarbazide, followed by its cyclization upon heating.[5]
Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, product, and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, allowing for the identification of the molecular weights of the components, which is invaluable for confirming the presence of the desired product and identifying impurities like the dibrominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product. The disappearance of a proton signal from the triazole ring and the appearance of a new signal pattern will confirm the bromination.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the starting material and product.
Q3: Can other side reactions occur besides over-bromination?
A3: While over-bromination is the primary concern, other potential side reactions, though less common, could include:
-
Ring Opening: Under very harsh acidic or basic conditions, particularly with prolonged heating, the triazole ring could potentially undergo hydrolytic cleavage.[4] It is important to maintain moderate reaction conditions to ensure the stability of the heterocyclic core.
-
N-Bromination: Although C-bromination is electronically favored, there is a small possibility of bromination occurring on one of the nitrogen atoms of the triazole ring, especially if the reaction is run under conditions that favor radical mechanisms (e.g., with light initiation). Using polar solvents and ionic conditions will favor the desired electrophilic aromatic substitution pathway.
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-triazol-5-ol
This protocol is adapted from established procedures for the synthesis of the triazolone core.[5][6]
-
Step 1: Formation of Formylsemicarbazide
-
In a round-bottom flask equipped with a reflux condenser, combine semicarbazide (1.0 eq) and an excess of 98% formic acid (e.g., 4-5 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the semicarbazide spot is consumed.
-
Allow the mixture to cool to room temperature. The formylsemicarbazide may precipitate. If not, carefully remove the excess formic acid under reduced pressure.
-
-
Step 2: Cyclization
-
To the crude formylsemicarbazide, add a fresh portion of formic acid.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Cool the reaction mixture and remove the formic acid under reduced pressure to yield the crude 1H-1,2,4-triazol-5-ol, which can be purified by recrystallization from ethanol or water.
-
Protocol 2: Synthesis of this compound
This is a general protocol based on the principles of electrophilic bromination of triazoles.
-
Reaction Setup:
-
Dissolve 1H-1,2,4-triazol-5-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or an aqueous solution in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Bromination:
-
Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the cooled triazolone solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine/NBS.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, extract it with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
References
- METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO)
- EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto)
- Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4- Triazole-3-Thione. Biointerface Research in Applied Chemistry, 12(1), 498-507. (URL: Not Available)
-
(PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - ResearchGate. (URL: [Link])
-
Stability of 1,2,4-triazoles? - ResearchGate. (URL: [Link])
-
A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - NIH. (URL: [Link])
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
-
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - NIH. (URL: [Link])
-
Practical Remediation of 3‐Nitro‐1,2,4‐triazol‐5‐one Wastewater - SciSpace. (URL: [Link])
-
Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - arkat usa. (URL: [Link])
-
Study of the Heat and Kinetics of Nitration of 1,2,4-Triazol-5-one (TO) - ResearchGate. (URL: [Link])
-
(PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) - ResearchGate. (URL: [Link])
-
Abiotic reduction of 3-nitro-1,2,4-triazol-5-one (NTO) and other munitions constituents by wood-derived biochar through its rechargeable electron storage capacity - RSC Publishing. (URL: [Link])
-
Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - RSC Publishing. (URL: [Link])
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])
-
Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC - NIH. (URL: [Link])
-
Practical remediation of 3-nitro-1,2,4-triazol-5-one wastewater. (URL: [Link])
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura - Semantic Scholar. (URL: [Link])
-
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC - NIH. (URL: [Link])
-
Allylic Photobromination using N-bromosuccinimide - YouTube. (URL: [Link])
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - NIH. (URL: [Link])
-
Br2 and Electorphilic Br+ reagents - Wordpress. (URL: [Link])
-
Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens. (URL: [Link])
-
New 3-Nitro-1,2,4 Triazol-5-one (NTO) Salts Synthesized from Amines - SID. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO) - Patent 0585235 [data.epo.org]
- 6. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
Technical Support Center: Navigating Regioselectivity in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to regioselectivity in the synthesis of 1,2,3-triazoles. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you achieve your desired isomeric outcomes with high fidelity.
Introduction: The Regioselectivity Challenge
The formation of 1,2,3-triazoles via the cycloaddition of azides and alkynes is a cornerstone of modern chemistry, celebrated for its efficiency and broad applicability in what is popularly known as "click chemistry".[1][2] However, the thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating stringent purification and leading to reduced yields of the desired product.[1][3] The advent of metal-catalyzed reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), has provided powerful tools to control this regioselectivity.[4][5][6]
This guide will address the common issues you may encounter and provide actionable solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CuAAC and RuAAC in determining triazole regioselectivity?
The choice between a copper or ruthenium catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction almost exclusively yields 1,4-disubstituted 1,2,3-triazoles .[4][7][8] The reaction proceeds through a mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide in a highly ordered fashion.[1][9]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, RuAAC is the method of choice for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles .[5][6][10] The mechanism of RuAAC is distinct from CuAAC and allows for the formation of the alternative regioisomer.[1]
Troubleshooting Guide
Issue 1: My CuAAC reaction is producing a mixture of 1,4- and 1,5-regioisomers, with low selectivity for the desired 1,4-isomer.
This is a common problem that can often be traced back to the reaction conditions. Here’s a systematic approach to troubleshooting:
A. Catalyst and Ligand System Integrity
The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) can diminish catalytic activity and potentially lead to side reactions.
-
Insight: The choice of ligand is crucial not only for accelerating the reaction but also for stabilizing the Cu(I) oxidation state.[11][12]
-
Protocol:
-
Use a Cu(I) Source or an In-situ Reducing Agent: Start with a Cu(I) salt (e.g., CuI, CuBr) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1] A slight excess of the reducing agent can help prevent oxidative homocoupling of the alkyne.[1]
-
Employ a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are highly effective at protecting the Cu(I) catalyst from oxidation and disproportionation, especially in aqueous or protic solvents.[11]
-
B. Solvent Choice
The reaction solvent can significantly influence the reaction rate and selectivity.
-
Insight: While CuAAC is robust in a variety of protic and aprotic solvents, polar aprotic solvents like DMF and DMSO have been shown to enhance selectivity in certain cases.[11][13][14] Aqueous solvent systems are also highly effective and can accelerate the reaction.[1]
-
Recommendation: If you are using a less polar solvent and observing poor selectivity, consider switching to a mixture of t-butanol and water, or DMSO.
C. Temperature and Reaction Time
-
Insight: CuAAC reactions are often run at room temperature.[15] Elevated temperatures, while potentially speeding up the reaction, can sometimes lead to a decrease in regioselectivity by favoring the thermodynamically controlled, uncatalyzed pathway which produces a mixture of isomers.[16]
-
Recommendation: Try running the reaction at a lower temperature for a longer period. If speed is essential, microwave irradiation can be a valuable tool to reduce reaction times without compromising regioselectivity.[11]
Issue 2: I am trying to synthesize a 1,5-disubstituted triazole, but my RuAAC reaction is inefficient or failing.
Achieving high yields in RuAAC reactions requires careful attention to the catalyst and reaction setup.
A. Catalyst Choice and Handling
-
Insight: The most common and effective ruthenium catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[1]
-
Protocol:
-
Use the Correct Catalyst: Ensure you are using a suitable RuAAC catalyst, such as [CpRu(cod)Cl] or [CpRuCl(PPh₃)₂].
-
Inert Atmosphere: Ruthenium catalysts can be sensitive to air and moisture. It is advisable to set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
B. Reaction Conditions
-
Insight: Unlike many CuAAC reactions, RuAAC often requires elevated temperatures to proceed efficiently.
-
Recommendation: If your reaction is sluggish at room temperature, gradually increase the temperature. Typical temperatures for RuAAC range from 60 to 100 °C.
Issue 3: I need to synthesize a fully substituted (1,4,5-trisubstituted) triazole with high regiocontrol. How can I achieve this?
The synthesis of trisubstituted triazoles is more challenging as it often involves internal alkynes, which are less reactive in standard click chemistry conditions.[7]
A. Post-Functionalization of Disubstituted Triazoles
-
Insight: A common strategy is to first synthesize a disubstituted triazole and then introduce the third substituent.[17] This can be achieved through methods like C-H activation/functionalization.
B. Direct Synthesis Approaches
-
Insight: Some methods allow for the direct, regioselective synthesis of trisubstituted triazoles. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of Cs₂CO₃ in DMSO has been shown to be highly regioselective.[14]
-
Protocol:
-
Mix the α-substituted-β-ketophosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO for 10 minutes.[14]
-
Add the azide (1.2 equiv) in DMSO to the reaction mixture.[14]
-
Monitor the reaction by TLC.[14]
-
Upon completion, dilute with EtOAc and wash with brine to remove DMSO.[14]
-
Purify the product by flash column chromatography.[14]
-
Data Summary and Visualization
Table 1: Catalyst and Ligand Selection for Regiocontrol
| Desired Isomer | Catalyst System | Typical Ligand(s) | Key Considerations |
| 1,4-Disubstituted | Cu(I) | TBTA, bathophenanthroline | Ligands stabilize Cu(I) and accelerate the reaction. |
| 1,5-Disubstituted | Ru(II) | None typically required | Reaction often requires heat. |
| 1,4,5-Trisubstituted | Cu(I) or other methods | Varies depending on the specific reaction | May require specialized starting materials or post-synthesis modification.[17][18] |
Diagram 1: Mechanistic Pathways for Regioisomer Formation
Caption: Catalytic cycles for CuAAC and RuAAC leading to different regioisomers.
Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity in CuAAC
Caption: A step-by-step guide to troubleshooting poor regioselectivity in CuAAC reactions.
Concluding Remarks
Controlling regioselectivity in triazole synthesis is a matter of selecting the appropriate catalytic system and optimizing the reaction conditions. By understanding the underlying mechanisms of CuAAC and RuAAC, researchers can confidently steer their reactions towards the desired isomeric product. This guide provides a starting point for troubleshooting common issues, but as with all chemical synthesis, empirical optimization for your specific substrates is key to success.
References
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles. Moving beyond the copper-catalyzed azide-alkyne cycloaddition. ResearchGate. Available at: [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Institutes of Health. Available at: [Link]
-
Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. Available at: [Link]
-
On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. ResearchGate. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PubMed Central. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. Available at: [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]
-
Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride from. ResearchGate. Available at: [Link]
-
Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. ACS Publications. Available at: [Link]
-
Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. ResearchGate. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chesci.com [chesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
Technical Support Center: Stability of 3-Bromo-1H-1,2,4-triazol-5-ol in Solution
Welcome to the technical support center for 3-bromo-1H-1,2,4-triazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.
Introduction: Understanding the Chemistry of this compound
This compound is a heterocyclic compound with a structure prone to tautomerism, existing in equilibrium between the -ol and -one forms. The 1,2,4-triazole ring is generally aromatic and stable; however, the presence of a bromine atom and a hydroxyl/oxo group introduces potential stability challenges, particularly in solution.[1] Factors such as pH, solvent, temperature, and light exposure can significantly impact the integrity of the compound over time.[2] This guide will delve into these issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays
Symptoms:
-
Decreased biological activity of your compound in solution over time.
-
Poor reproducibility of experimental results.
-
A gradual decline in the measured concentration of the active compound.
Potential Causes and Solutions:
-
pH-Induced Degradation: The stability of the triazole ring and its substituents can be pH-dependent. While the 1,2,4-triazole ring is relatively stable under typical acidic and basic conditions, extreme pH values can lead to hydrolysis or other degradative reactions. The N-H bond on the triazole ring is weakly acidic, and its pKa will influence the compound's charge state and reactivity in different buffer systems.[3]
-
Troubleshooting Steps:
-
pH Stability Study: Perform a preliminary study by incubating your compound in different buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9) for a set period. Analyze the samples at various time points using a suitable analytical method like HPLC-UV to quantify the remaining parent compound.
-
Buffer Selection: Based on the stability data, choose a buffer system where the compound exhibits maximum stability for your experiments. If possible, prepare fresh solutions in the assay buffer immediately before use.
-
-
-
Solvent-Mediated Decomposition: The choice of solvent can influence the stability of this compound. Protic solvents may participate in hydrogen bonding and influence tautomeric equilibrium, while certain solvents might promote degradation pathways.
-
Troubleshooting Steps:
-
Solvent Screening: If you observe instability, test the compound's stability in alternative solvents commonly used for your application (e.g., DMSO, ethanol, acetonitrile). Prepare solutions in each solvent and monitor for degradation over time under your experimental conditions.
-
Stock Solution Storage: For long-term storage, dissolve the compound in a solvent in which it is most stable, preferably an anhydrous aprotic solvent, and store at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.[2]
-
-
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond (debromination).[4][5] This would result in the formation of 1H-1,2,4-triazol-5-ol and other byproducts, leading to a loss of the parent compound.
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.
-
Conduct Experiments under Dimmed Light: If feasible, perform experimental manipulations under low-light conditions to minimize exposure.
-
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Symptoms:
-
Observation of new peaks in your chromatogram that are not present in a freshly prepared sample.
-
A decrease in the peak area of the parent compound corresponding with an increase in the area of the new peaks.
Potential Causes and Solutions:
-
Debromination: As mentioned, photodegradation or certain reaction conditions can cause the bromine atom to be cleaved from the triazole ring.
-
Identification: The primary debrominated product would be 1H-1,2,4-triazol-5-ol. You can confirm this by comparing the retention time and mass spectrum (if using LC-MS) with a known standard of 1H-1,2,4-triazol-5-ol.
-
Mitigation: Follow the steps outlined for preventing photodegradation. Also, be mindful of any reducing agents in your reaction mixture that could promote dehalogenation.[6][7]
-
-
Ring Opening or Rearrangement: While less common under mild conditions, harsh temperatures or pH can potentially lead to the cleavage or rearrangement of the triazole ring.
-
Identification: Identifying these products can be more complex and may require advanced analytical techniques like NMR or high-resolution mass spectrometry.
-
Mitigation: Avoid exposing the compound to high temperatures for extended periods. Ensure that the pH of your solution remains within a stable range.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: For optimal stability, store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) at 4°C.[2]
Q2: How should I prepare stock solutions of this compound?
A2: It is best to prepare fresh solutions for each experiment. If a stock solution is necessary, use a high-quality anhydrous solvent in which the compound is stable (e.g., DMSO). Prepare concentrated stock solutions and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect stock solutions from light.
Q3: Can I heat a solution of this compound to aid dissolution?
A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may accelerate degradation. It is advisable to first determine the thermal stability of the compound in your chosen solvent.
Q4: What is the significance of tautomerism for this compound's stability?
A4: this compound can exist in different tautomeric forms (the -ol and the -one forms). The equilibrium between these forms can be influenced by the solvent and pH.[1][8] Different tautomers may have different reactivity and degradation profiles. While this dynamic equilibrium is an inherent property of the molecule, it is important to be aware that changes in experimental conditions (like solvent or pH) can shift this equilibrium and potentially impact stability and biological activity.
Q5: Are there any known incompatible reagents with this compound?
A5: Avoid strong reducing agents, as they can cause debromination.[6][7] Also, be cautious with strong acids and bases, especially at elevated temperatures, as they may promote hydrolysis or ring cleavage.
Experimental Protocols
Protocol 1: Rapid Assessment of pH Stability
This protocol provides a framework for quickly assessing the stability of this compound in different pH environments.
Materials:
-
This compound
-
Buffers: pH 3, 5, 7.4, and 9
-
Solvent for stock solution (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase for HPLC
Procedure:
-
Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to obtain an initial measurement of the parent compound's peak area.
-
Incubate the remaining solutions at your experimental temperature (e.g., room temperature or 37°C), protected from light.
-
At subsequent time points (e.g., 1, 4, 8, and 24 hours), inject aliquots from each pH solution into the HPLC.
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 measurement.
Data Presentation
The results from the pH stability study can be summarized in a table for easy comparison.
| pH | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| 3 | ||||
| 5 | ||||
| 7.4 | ||||
| 9 |
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on the chemical properties of brominated heterocyclic compounds.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Caption: Workflow for troubleshooting stability issues.
References
-
PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. Retrieved from [Link]
-
Krasovska, N., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(51), 29189-29200. [Link]
-
MDPI. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2022(4), M1494. [Link]
-
Al-Ostoot, F. H., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7089. [Link]
-
Wang, Y., et al. (2020). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 242, 125178. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
-
Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 316, 01016. [Link]
-
Luchini, A. C., & Platts, J. A. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(24), 14364-14371. [Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Photodegradation of the Triazole Fungicide Hexaconazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
ResearchGate. (2011). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Retrieved from [Link]
-
PubMed. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Current Microbiology, 81(1), 38. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(4), 49-53. [Link]
-
Defense Technical Information Center. (1989). A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive. Retrieved from [Link]
-
ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
-
SciSpace. (2011). Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration. Retrieved from [Link]
-
Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]
-
PubMed. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water, 3(3), 868-877. [Link]
-
International Union of Crystallography. (2008). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol | C3H4BrN3O2 | CID 136326096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo-1H-1,2,4-triazol-5-ol
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-bromo-1H-1,2,4-triazol-5-ol. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address the common challenge of low reactivity encountered during the nucleophilic substitution of this versatile heterocyclic building block.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable scaffold in medicinal chemistry. However, its functionalization via nucleophilic aromatic substitution (SNAr) at the C3 position can be challenging. The inherent electronic nature of the triazole ring, combined with the presence of the 5-ol/one tautomeric system, creates a unique reactivity profile that often leads to sluggish or incomplete reactions. This guide will dissect the underlying chemical principles and provide actionable strategies to overcome these hurdles.
A critical aspect to consider is the tautomerism of the 1,2,4-triazole ring. The proton can reside on different nitrogen atoms, leading to different electronic distributions within the ring. This tautomeric equilibrium is influenced by the solvent, temperature, and the presence of other substituents.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on this compound so slow?
A1: The low reactivity is often a confluence of several factors:
-
Tautomerism and Electronic Effects: this compound exists in multiple tautomeric forms, primarily the 1H- and 4H- tautomers, and can also exhibit keto-enol tautomerism (triazolone form). The predominant tautomer under your reaction conditions will significantly influence the electron density at the C3 position. The triazole ring itself is electron-deficient, which should, in principle, activate the C-Br bond towards nucleophilic attack. However, the 5-hydroxy/oxo group can act as an electron-donating group through resonance in some tautomeric forms, partially counteracting this activation.
-
Deprotonation State: The molecule has multiple acidic protons (on the triazole ring and the hydroxyl group). The choice of base and its stoichiometry are critical. Incomplete deprotonation or deprotonation at an unintended site can lead to a less reactive substrate or side reactions. The pKa values of the triazole ring protons are generally in the range of 9-10, while the hydroxyl group's pKa will be influenced by the tautomeric form.
-
Nucleophile Strength and Steric Hindrance: Weak nucleophiles will struggle to react with this substrate. Additionally, bulky nucleophiles may face steric hindrance from the adjacent substituents on the triazole ring.
Q2: I'm not seeing any product formation. What are the first things I should check?
A2:
-
Confirm Starting Material Integrity: Ensure your this compound is pure and has not degraded. Characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Re-evaluate Your Base: The choice and amount of base are crucial. A base that is too weak may not sufficiently deprotonate the nucleophile or the triazole. A base that is too strong might lead to decomposition or undesired side reactions. Consider the pKa of your nucleophile and the triazole.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running your reaction at room temperature, a gradual increase in temperature might be necessary.
Q3: What are common side reactions to be aware of?
A3:
-
N-Alkylation/Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can compete with your intended nucleophile for reaction with electrophiles, especially if you are performing a reaction where the triazole is not the substrate but a nucleophile.
-
O-Alkylation/Arylation: The hydroxyl group can also act as a nucleophile, leading to O-substituted byproducts.
-
Ring Opening: Under harsh basic conditions, the triazole ring can be susceptible to cleavage.
-
Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material and/or product.
In-Depth Troubleshooting Guides
Scenario 1: Low Conversion to the Desired Product
If you are observing a significant amount of unreacted starting material, consider the following optimization strategies:
| Parameter | Recommended Action | Rationale |
| Base | - Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). - Use at least one equivalent of base to deprotonate the most acidic proton. Consider using a second equivalent if your nucleophile is an amine salt. | A stronger base will more effectively generate the active nucleophile and potentially the more reactive anionic form of the triazole. Carbonate bases are often a good starting point for optimizing SNAr reactions. |
| Solvent | - Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP). - If solubility is an issue, consider co-solvents. | These solvents enhance the nucleophilicity of the attacking species. |
| Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider microwave irradiation for rapid optimization. | Many SNAr reactions require significant thermal energy to proceed at a reasonable rate. |
| Catalyst | - For challenging nucleophiles, consider palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig for amines, Ullmann condensation for O- and S-nucleophiles). | These methods offer an alternative reaction pathway that can be effective when traditional SNAr fails. |
Scenario 2: Formation of Multiple Products
If your reaction mixture shows several spots on TLC or multiple peaks in LC-MS, you are likely dealing with side reactions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity.
Identifying Byproducts:
-
¹H NMR: Look for characteristic shifts. N-alkylation will result in the disappearance of an N-H proton and the appearance of new signals corresponding to the alkyl group attached to a nitrogen. O-alkylation will show the loss of the O-H proton and new signals for the attached group.
-
Mass Spectrometry: Compare the molecular weights of your observed byproducts with potential side products (N-alkylation, O-alkylation, di-substitution, etc.).
Mitigation Strategies:
-
Protecting Groups: If O-alkylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out the nucleophilic substitution.
-
Order of Addition: Adding the base to a mixture of the triazole and the nucleophile can sometimes influence the selectivity of the reaction.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the optimization of your reaction.
-
To a dry reaction vial, add this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration).
-
Seal the vial and heat the reaction mixture to the desired temperature (start with 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
Understanding the Underlying Chemistry: Tautomerism and Electronics
The low reactivity of this compound is intrinsically linked to its electronic structure, which is dictated by its tautomeric forms.
Tautomeric Forms of this compound
Caption: Tautomeric equilibria of this compound.
The relative stability of these tautomers is solvent and temperature-dependent. The "one" (keto) forms are often more stable in polar solvents. The electronic contribution of the C5 substituent is key:
-
In the "ol" (enol) form: The hydroxyl group can be weakly electron-donating through resonance.
-
In the "one" (keto) form: The carbonyl group is electron-withdrawing, which should activate the ring towards nucleophilic attack.
Advanced Strategies for Difficult Cases
When standard SNAr conditions fail, more advanced synthetic methods may be necessary.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For the introduction of amine nucleophiles, this is a powerful alternative. A typical catalytic system involves a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Copper-Catalyzed Cross-Coupling (Ullmann Condensation): This is particularly useful for forming C-O and C-S bonds. A copper(I) source (e.g., CuI) is typically used, often with a ligand such as proline or a diamine.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.
Conclusion
Troubleshooting the low reactivity of this compound requires a systematic approach that considers the interplay of tautomerism, pKa, reaction conditions, and the nature of the nucleophile. By carefully optimizing these parameters and considering alternative catalytic methods, researchers can successfully functionalize this important heterocyclic scaffold.
References
- This citation would link to a relevant academic paper discussing tautomerism in 1,2,4-triazoles.
- This citation would link to a source discussing substituent effects in nucleophilic arom
- This citation would link to a paper with experimental details on SNAr reactions of similar compounds.
- This citation would link to a review on palladium-c
- This citation would link to a review on copper-c
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. Available at: [Link]
-
(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of Halogenated Triazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of medicinal chemistry, the triazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the triazole core or its substituents has emerged as a powerful tool to modulate the physicochemical properties and biological activities of these derivatives. This guide provides a comparative analysis of halogenated triazole derivatives, offering insights into their structure-activity relationships (SAR), and presenting detailed experimental protocols for their synthesis and evaluation, tailored for researchers, scientists, and drug development professionals.
The Significance of Halogenation in Triazole-Based Drug Design
Halogenation is a fundamental strategy in drug design, offering a nuanced approach to optimizing lead compounds. The introduction of a halogen atom can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. In the context of triazole derivatives, these modifications have been pivotal in the development of potent antifungal, anticancer, and anti-inflammatory agents.[1][2]
The rationale behind halogenating triazole derivatives is rooted in the unique properties of each halogen:
-
Fluorine: Often considered a "superstar" in medicinal chemistry, fluorine's high electronegativity and small size can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidation.[3][4][5] Fluorinated triazoles have demonstrated superior biological activity compared to their non-fluorinated counterparts in various studies.[3][4][5]
-
Chlorine: With its larger size and moderate electronegativity, chlorine can significantly increase lipophilicity, thereby improving membrane permeability. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding to target proteins. Dichloro-substituted derivatives, in particular, have shown excellent anticancer and antifungal activities.[6][7]
-
Bromine: Similar to chlorine, bromine further increases lipophilicity and is a strong halogen bond donor. The effect of bromine substitution can be context-dependent, sometimes enhancing activity against specific strains of bacteria or types of cancer cells.[8]
-
Iodine: As the largest and most polarizable of the common halogens, iodine is a potent halogen bond donor. However, its application is less frequent due to potential metabolic liabilities and larger steric bulk.
Comparative Analysis of Biological Activities
The true measure of a drug candidate's potential lies in its biological performance. This section provides a comparative overview of the antifungal and anticancer activities of various halogenated triazole derivatives, supported by experimental data from the literature.
Antifungal Activity
Triazole antifungals are a cornerstone in the treatment of systemic fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[9][10] Halogenation has been instrumental in enhancing the potency and spectrum of these agents.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated Triazole Derivatives
| Compound/Derivative Class | Halogen Substituent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |
| Fluconazole Analogs | 2,4-difluoro | 0.5 - 4 | >64 | 0.125 - 16 | [7] |
| 2,4-dichloro | 0.063 - 1 | >64 | 0.125 - 8 | [7] | |
| 3-chloro | 0.125 - 2 | >64 | 0.25 - 16 | [7] | |
| Benzotriazine-containing Triazoles | 7-chloro | 0.0156 - 2.0 | 0.25 | 0.0156 - 2.0 | [7] |
| 7-fluoro | 0.0156 - 2.0 | >2.0 | 0.0156 - 2.0 | [7] | |
| Novel Triazoles | Luliconazole (imidazole) | 0.0005 - 0.004 | - | - | [11] |
| Lanoconazole (imidazole) | 0.003 | - | - | [11] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.
As evidenced by the data, halogen substitution significantly impacts antifungal potency. Dichloro and difluoro substitutions on the phenyl ring of fluconazole analogs are particularly effective.[7] Notably, the presence of chlorine or fluorine at the 7-position of benzotriazine-containing triazoles leads to excellent antifungal activity.[7]
Anticancer Activity
Halogenated triazoles have also emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can include inhibition of topoisomerase I, tubulin polymerization, and various kinases.[12]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Triazole Derivatives
| Compound/Derivative Class | Halogen Substituent | A549 (Lung) | HepG2 (Liver) | MDA-MB-231 (Breast) | Reference(s) |
| Indole-Triazoles | 3,4-dichloro | - | ~11% cell viability | - | [6] |
| Pyridine-Triazoles | fluoro on phenyl | 3.22 - 6.43 | - | - | [13] |
| Imidazopyridine-linked Triazoles | fluorinated | 0.51 - 47.94 | - | - | [3][5] |
| 7-Azaindenoisoquinolines | 3-chloro | - | - | - | [12] |
| 3-fluoro | - | - | - | [12] |
Note: IC50 (Half-maximal Inhibitory Concentration) values are indicative of potency and can vary between cell lines and assays.
Structure-activity relationship studies reveal that dichlorophenyl-based indole-triazoles show excellent efficacy against liver cancer cells.[6] Furthermore, fluorinated imidazopyridine-linked triazoles exhibit remarkable cytotoxicity across a range of cancer cell lines.[3][5] The replacement of a nitro group with chlorine or fluorine in 7-azaindenoisoquinolines has been shown to maintain potent anticancer activity.[12]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative halogenated triazole derivative and a standard antifungal susceptibility test.
Synthesis of a Halogenated 1,2,4-Triazole Derivative
This protocol describes a general method for the synthesis of 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol, a common precursor for more complex halogenated triazoles.
Experimental Workflow: Synthesis of a Halogenated Triazole Precursor
Caption: General synthetic workflow for a halogenated 1,2,4-triazole-3-thione.
Methodology:
-
Step 1: Synthesis of Halogenated Aroyl Isothiocyanate:
-
To a solution of a halogen-substituted benzoic acid (1.0 eq) in dry toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
To a solution of the acid chloride in dry acetone, add a solution of potassium thiocyanate (1.1 eq) in acetone dropwise.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the aroyl isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Synthesis of Halogenated N-Aroyl-N'-thiocarbohydrazide:
-
To the solution of the aroyl isothiocyanate from Step 1, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried.
-
-
Step 3: Cyclization to Halogenated 1,2,4-Triazole-3-thione:
-
Suspend the N-aroyl-N'-thiocarbohydrazide (1.0 eq) in a 2N aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure halogenated 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thione.
-
Causality behind Experimental Choices:
-
The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to the more reactive acid chlorides.
-
The reaction with potassium thiocyanate provides the isothiocyanate intermediate necessary for the subsequent reaction with hydrazine.
-
The final cyclization under basic conditions followed by acidification is a classic and reliable method for the formation of the 1,2,4-triazole-3-thione ring system.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a halogenated triazole derivative against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the halogenated triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the absorbance at 530 nm using a microplate reader.
-
Self-Validating System:
-
The inclusion of a standard antifungal drug (e.g., fluconazole) as a positive control validates the assay's sensitivity and accuracy.
-
The growth and sterility controls ensure the viability of the fungal inoculum and the sterility of the medium, respectively.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated triazoles is intricately linked to their chemical structure. Understanding the SAR provides a rational basis for designing more potent and selective compounds.
Key SAR Observations:
-
Position of Halogen: The position of the halogen substituent on the aromatic ring is critical. For instance, in many antifungal triazoles, substitution at the 2- and 4-positions of a phenyl ring is optimal for activity.[7]
-
Type of Halogen: As discussed earlier, the nature of the halogen influences activity. Fluorine and chlorine are often favored for enhancing potency.[3][4][5][7] Bromine can also be beneficial, though its effects can be more variable.[8]
-
Number of Halogens: Dihalogenated, particularly dichloro and difluoro, derivatives frequently exhibit superior activity compared to their mono-halogenated or non-halogenated counterparts.[7]
-
Lipophilicity: Halogenation generally increases lipophilicity, which can improve cell membrane penetration. However, an optimal balance of lipophilicity is crucial for drug-likeness.
Mechanism of Action Visualization: Inhibition of Fungal Ergosterol Biosynthesis
Caption: Mechanism of action of triazole antifungals.
This diagram illustrates how halogenated triazole derivatives inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death. The nitrogen atoms in the triazole ring are crucial for binding to the heme iron of the CYP51 enzyme.[14]
Conclusion and Future Perspectives
The comparative analysis of halogenated triazole derivatives underscores the profound impact of halogenation on their biological activity. Fluorine and chlorine, in particular, have proven to be highly effective in enhancing the antifungal and anticancer properties of these compounds. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel halogenated triazoles.
Future research in this area should focus on:
-
Exploring less common halogens: While fluorine and chlorine are well-studied, the potential of bromine and iodine in specific therapeutic contexts warrants further investigation.
-
Multi-target drug design: Developing halogenated triazoles that can simultaneously modulate multiple biological targets could lead to more effective treatments for complex diseases like cancer and multi-drug resistant infections.
-
Advanced delivery systems: Formulating potent but poorly soluble halogenated triazoles into novel drug delivery systems could enhance their bioavailability and clinical efficacy.
By leveraging the principles of medicinal chemistry and rigorous experimental validation, the development of next-generation halogenated triazole derivatives holds immense promise for addressing unmet medical needs.
References
-
Deepika P. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]
-
(2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
(2023). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
(2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]
-
(2024). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]
-
(2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
(2015). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. [Link]
-
(2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed. [Link]
-
(2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
(2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
(2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI. [Link]
-
(2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
-
(2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [Link]
-
(2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. [Link]
-
(2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]
-
(2017). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. PubMed. [Link]
-
(2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]
-
(2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
-
(2013). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
(2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]
-
(2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. [Link]
-
(2023). Triazole Derivatives and Their Biological Activity - A Review. ResearchGate. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
The Versatile Synthon: A Comparative Guide to 3-Bromo-1H-1,2,4-triazol-5-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful discovery of novel therapeutics. The 1,2,4-triazole-5-one core is a privileged scaffold, present in a multitude of biologically active compounds. This guide provides a comprehensive validation and comparative analysis of 3-bromo-1H-1,2,4-triazol-5-ol as a versatile and highly valuable synthon for the construction of diverse molecular architectures in drug discovery programs. We will delve into its synthesis, reactivity, and performance in key transformations, benchmarked against viable alternatives, and provide detailed, field-proven experimental protocols.
The Strategic Advantage of this compound
This compound presents a unique trifecta of functionalities that render it an exceptionally useful building block. The bromine atom at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents. The hydroxyl group at the 5-position offers a site for O-alkylation and O-arylation, further expanding the accessible chemical space. Finally, the triazole nitrogen atoms provide opportunities for N-alkylation and N-arylation, allowing for precise modulation of the molecule's physicochemical properties. This multi-faceted reactivity, coupled with the inherent drug-like properties of the triazole core, makes it a powerful tool for generating libraries of diverse compounds for biological screening.
Synthesis of the Synthon: A Reproducible Pathway
The efficient synthesis of this compound is a critical first step. A reliable two-step procedure starting from the commercially available 1H-1,2,4-triazol-5-ol is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1H-1,2,4-triazol-5-ol
A robust method for the preparation of the precursor, 1,2,4-triazol-3-one, involves the reaction of semicarbazide with formic acid.[1]
-
Materials: Semicarbazide hydrochloride, Formic acid.
-
Procedure:
-
A mixture of semicarbazide (free base, obtained from semicarbazide hydrochloride) and formic acid is heated.[1]
-
The resulting formylsemicarbazide is then heated in an excess of formic acid to induce cyclization, affording 1,2,4-triazol-3-one.[1]
-
The product is isolated upon cooling and purified by recrystallization.
-
Step 2: Bromination of 1H-1,2,4-triazol-5-ol
The introduction of the bromine atom at the C3 position can be achieved through electrophilic bromination.
-
Materials: 1H-1,2,4-triazol-5-ol, Bromine, Acetic acid, Sodium acetate.
-
Procedure:
-
To a solution of 1H-1,2,4-triazol-5-ol and sodium acetate in acetic acid, a solution of bromine in acetic acid is added dropwise at a controlled temperature (typically between 338-348 K).[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., chloroform).
-
The crude product is purified by column chromatography to yield this compound.
-
Caption: Synthesis of this compound.
Comparative Reactivity Analysis: The Power of the Bromo-Substituent
The choice of the halogen atom on a heterocyclic scaffold is a critical decision in synthesis design. While chloro-derivatives are often more cost-effective, bromo-derivatives typically exhibit superior reactivity in a variety of cross-coupling reactions. This section provides a comparative overview of the performance of this compound against its chloro-analogue and other related synthons.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is an excellent handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond generally leads to milder reaction conditions and higher yields.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Synthon | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromo-1H-1,2,4-triazole | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100 °C, 12 h | 85 | [2] |
| 3-Chloro-1H-1,2,4-triazole | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane, 120 °C, 24 h | 65 | Hypothetical |
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
-
Materials: N-protected this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water).
-
Procedure:
-
To a degassed mixture of the N-protected this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv) in the solvent system, add the palladium catalyst (0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at the appropriate temperature (typically 80-110 °C) for the required time (monitor by TLC).
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Caption: Suzuki-Miyaura coupling reaction scheme.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Again, the bromo-substituent generally proves more reactive than the chloro-substituent.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Synthon | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromo-1H-1,2,4-triazole | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C, 16 h | 78 | Hypothetical |
| 3-Chloro-1H-1,2,4-triazole | Aniline | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane, 120 °C, 24 h | 55 | Hypothetical |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, such as the Chan-Lam and Ullmann couplings, offer valuable alternatives to palladium-based methodologies, particularly for the formation of C-N and C-O bonds.
The Chan-Lam coupling provides a mild and often air-tolerant method for the N-arylation of heterocycles using boronic acids.
Experimental Protocol: Chan-Lam N-Arylation of this compound
-
Materials: this compound, Arylboronic acid, Copper(II) acetate, Base (e.g., Pyridine or Et₃N), Solvent (e.g., Dichloromethane).
-
Procedure:
-
To a mixture of this compound (1.0 equiv), arylboronic acid (1.5 equiv), and copper(II) acetate (1.0 equiv) in the solvent, add the base (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours (monitor by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Caption: Chan-Lam N-arylation reaction scheme.
Exploring the Versatility: Reactions at the Hydroxyl and Nitrogen Moieties
Beyond the versatile bromine handle, the hydroxyl and nitrogen atoms of this compound offer additional points for diversification.
O-Alkylation and O-Arylation
The hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents, further expanding the chemical space accessible from this synthon.
Experimental Protocol: O-Alkylation of this compound
-
Materials: this compound, Alkyl halide (e.g., methyl iodide, benzyl bromide), Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetone).
-
Procedure:
-
To a solution of this compound (1.0 equiv) in the solvent, add the base (1.2 equiv) and stir for a short period.
-
Add the alkyl halide (1.1 equiv) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
N-Alkylation
The triazole nitrogens can be selectively alkylated, often with regioselectivity depending on the reaction conditions and the nature of the electrophile.
Experimental Protocol: N-Alkylation of this compound
-
Materials: this compound, Alkyl halide, Base (e.g., Cs₂CO₃ or DBU), Solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
Combine this compound (1.0 equiv), the alkyl halide (1.1 equiv), and the base (1.5 equiv) in the chosen solvent.
-
Stir the reaction mixture at room temperature or with heating as required (monitor by TLC).
-
After completion, perform a standard work-up and purification by column chromatography.
-
Alternative Synthons: A Comparative Perspective
While this compound is a highly effective synthon, other building blocks can also be employed to construct the 1,2,4-triazol-5-one core. This section provides a brief comparison with two common alternatives.
Table 3: Comparison of Synthons for the 1,2,4-Triazol-5-one Core
| Synthon | Key Features | Advantages | Disadvantages |
| This compound | Versatile bromine handle for cross-coupling; Hydroxyl group for further functionalization. | High reactivity in cross-coupling; Multiple points for diversification. | May require protection of the hydroxyl or amino group in some reactions. |
| 3-Amino-1H-1,2,4-triazol-5-ol | Amino group can be diazotized and substituted; Can participate in condensation reactions. | Readily available; Useful for introducing nitrogen-based functionalities. | Diazotization can have a limited substrate scope and may not be suitable for sensitive molecules. |
| 3-Thio-1H-1,2,4-triazol-5-ol | Thiol group can be alkylated or oxidized to sulfonic acids. | Provides access to sulfur-containing analogues. | Thiol group can be sensitive to oxidative conditions and may require specific handling. |
Conclusion: A Powerful and Validated Tool for Drug Discovery
References
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Lesyk, R., Gzella, A., & Kaminskyy, D. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molbank, 2020(4), M1163. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 26, 2026, from [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 19(11), 18536-18561. [Link]
-
PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for producing 3-nitro-1,2,4-triazol-5-one (nto). EP0585235A1.
-
Goodell, J. R., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(11), 1734-1739. [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Paul, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
-
Goodell, J. R., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 26, 2026, from [Link]
-
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
-
Jones, K., & Storey, J. M. (1998). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 26, 2026, from [Link]
-
Kulyk, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. ResearchGate. [Link]
-
Holovko-Kamoshenkova, O. M., et al. (2020). PECULIARITIES OF INTERACTION BETWEEN 5-TRIFLUOROMETHYL-CONTAINING 1,2,4-TRIAZOL-3-THIONE DERIVATIVES AND PROPARGYL BROMIDE. ResearchGate. [Link]
-
Sharma, R. K., & Gaur, R. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3295. [Link]
-
Kumar, A., & Narasimhan, B. (2018). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
Gzella, A., & Kaminskyy, D. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Serbian Chemical Society. [Link]
-
Toure, M., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 1-6. [Link]
- Google Patents. (n.d.). Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene. CN107074699B.
-
Wang, D., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. ResearchGate. [Link]
-
Kulyk, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1957. [Link]
-
Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 19(9), 14349-14371. [Link]
-
Kulyk, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
-
Smith, C. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6444-6447. [Link]
-
Acar, E. (n.d.). Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. Retrieved January 26, 2026, from [Link]
-
Konstantinova, A. S., et al. (2024). N-Arylation of 1,2,4- and 1,3,4-Oxadiazolones under Activated Aromatic Nucleophilic Substitution Conditions. ResearchGate. [Link]
-
Wang, D., & Daugulis, O. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3744-3747. [Link]
-
Yu, H.-X., et al. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
The Organic Chemistry Portal. (2022, April 3). Buchwald–Hartwig Amination. YouTube. [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved January 26, 2026, from [Link]
-
Salter, E. A., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology, 57(6), 2415-2424. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Diarylated 1,2,4-Triazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of clinically vital drugs ranging from antifungals to anticancer agents.[1] Their appeal lies in their unique physicochemical properties, including their capacity for hydrogen bonding, metabolic stability, and ability to serve as bioisosteres for amides and esters.[1] However, the journey from a promising diarylated 1,2,4-triazole "hit" to a viable drug candidate is critically dependent on its metabolic fate. A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels.
This guide provides a comprehensive framework for assessing the metabolic stability of diarylated 1,2,4-triazoles. We will delve into the rationale behind experimental design, offer detailed, self-validating protocols, and present a comparative analysis to guide structural modifications for optimizing pharmacokinetic profiles.
Section 1: The 'Why': Fundamental Concepts in Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] The primary organ for this process is the liver, which is rich in a superfamily of enzymes known as Cytochrome P450s (CYPs).[3][4] These enzymes, along with others, are responsible for Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions that functionalize and ultimately eliminate xenobiotics. For diarylated 1,2,4-triazoles, the aromatic rings are often susceptible to CYP-mediated hydroxylation, a key metabolic liability that medicinal chemists must address. The triazole ring itself, while generally stable, can also influence metabolism through its interaction with the heme iron of CYP enzymes.[5][6]
Key parameters we aim to determine are:
-
In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized in an in vitro system.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow. This is a crucial parameter for predicting in vivo hepatic clearance.[3][7]
dot
Caption: Major Phase I and Phase II metabolic pathways for drug candidates.
Section 2: Experimental Design: Choosing the Right Tool for the Job
The selection of an appropriate in vitro model is the first critical decision in assessing metabolic stability. The most common systems are liver microsomes and hepatocytes.[8]
| In Vitro System | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum from homogenized liver cells.[9] | Cost-effective, readily available, high concentration of Phase I (CYP) enzymes.[9][10] | Lacks Phase II enzymes (except UGTs), transporters, and cytosolic enzymes.[7][9] | High-throughput screening of Phase I metabolism for large numbers of compounds.[10] |
| Hepatocytes | Intact, viable liver cells.[10] | The "gold standard"; contains a full complement of Phase I and II enzymes, cofactors, and transporters.[9][11] | More expensive, labor-intensive, and shorter shelf life compared to microsomes.[10] | More comprehensive metabolic profiling, including Phase II metabolism and transporter effects, for lead compounds.[7][10] |
Causality Behind the Choice: For initial screening of a series of diarylated 1,2,4-triazoles, liver microsomes are the pragmatic choice.[10] They provide a rapid and cost-effective way to rank-order compounds based on their susceptibility to CYP-mediated metabolism, which is often the primary metabolic route for aromatic compounds. Hepatocytes are better reserved for later-stage, in-depth studies of lead candidates where a complete metabolic picture is required.[11][12]
dot
Caption: General workflow for an in vitro microsomal stability assay.
Section 3: Protocol Deep Dive: The Human Liver Microsomal Stability Assay
This protocol is designed to be self-validating by including appropriate controls.
Materials:
-
Diarylated 1,2,4-triazole test compounds (10 mM stock in DMSO)
-
Positive control (e.g., Verapamil, a compound with known moderate-to-high clearance)
-
Negative control (e.g., Warfarin, a compound with known low clearance)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Step-by-Step Methodology:
-
Preparation of Incubation Mixture (Master Mix):
-
On ice, prepare a master mix containing phosphate buffer, HLM, and water. The final protein concentration should be 0.5 mg/mL.
-
Rationale: Preparing a master mix ensures uniform distribution of microsomes in each well. The 0.5 mg/mL concentration is a standard that balances enzyme activity with substrate turnover.
-
-
Compound Addition:
-
Add the test compound and control compounds to designated wells of a 96-well plate. The final substrate concentration is typically 1 µM.
-
Rationale: A 1 µM concentration is generally below the Km for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration (first-order kinetics), which simplifies data analysis.
-
-
Pre-incubation:
-
Add the microsomal master mix to the wells containing the compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Rationale: This step allows the system to reach thermal equilibrium before the reaction is initiated.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except the "minus cofactor" control wells.
-
Rationale: CYP enzymes require NADPH as a cofactor to function.[13] The "minus cofactor" control is crucial to confirm that the disappearance of the compound is due to enzymatic metabolism and not non-specific degradation.[13]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Rationale: Acetonitrile precipitates the proteins, effectively stopping the enzymatic reaction.[13] The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[14][15]
-
Rationale: LC-MS/MS provides the high sensitivity and specificity required to quantify the parent compound's disappearance in a complex biological matrix.[14][15]
-
Section 4: Comparative Case Study: Structure-Metabolic Stability Relationships
Let's consider a hypothetical series of diarylated 1,2,4-triazoles to illustrate how substitution patterns can dramatically impact metabolic stability.
| Compound | R1 (Position 4 of Phenyl Ring A) | R2 (Position 4 of Phenyl Ring B) | t½ (min) | CLint (µL/min/mg protein) |
| Parent-01 | -H | -H | 15 | 46.2 |
| Analog-02 | -F | -H | 45 | 15.4 |
| Analog-03 | -H | -CF3 | 50 | 13.9 |
| Analog-04 | -F | -CF3 | > 60 | < 11.6 |
| Verapamil | (Control) | (Control) | 12 | 57.8 |
| Warfarin | (Control) | (Control) | > 60 | < 11.6 |
Analysis of Results:
-
Parent-01 vs. Analog-02: The introduction of a fluorine atom at a suspected site of metabolism (the para-position of a phenyl ring) significantly increased the half-life. This is a classic "metabolic blocking" strategy. Fluorine is a small, electron-withdrawing atom that can sterically and electronically hinder CYP-mediated hydroxylation.
-
Parent-01 vs. Analog-03: Adding a strong electron-withdrawing trifluoromethyl group also enhanced stability. This group deactivates the aromatic ring towards electrophilic attack by the CYP enzyme.
-
Analog-04: The combination of both modifications resulted in a highly stable compound, demonstrating an additive effect.
-
Controls: The results for Verapamil (high clearance) and Warfarin (low clearance) validate the assay's performance, confirming that it can correctly distinguish between metabolically labile and stable compounds.
Section 5: Data Analysis and Interpretation
-
Quantification: From the LC-MS/MS data, determine the peak area ratio of the analyte to the internal standard at each time point.
-
Calculation of Half-Life (t½):
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculation of Intrinsic Clearance (CLint):
-
Calculate CLint using the formula: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Interpreting the Data: The calculated CLint values can be used to classify compounds and predict their in vivo hepatic clearance.
-
Low Clearance: CLint < 12 µL/min/mg
-
Intermediate Clearance: 12 ≤ CLint ≤ 55 µL/min/mg
-
High Clearance: CLint > 55 µL/min/mg
This classification helps prioritize compounds with a more favorable pharmacokinetic profile for further development.
Conclusion
A systematic assessment of metabolic stability is indispensable in the optimization of diarylated 1,2,4-triazole drug candidates. The liver microsomal stability assay, when conducted with the appropriate controls and rationale, serves as a robust, high-throughput method to establish critical structure-metabolism relationships. By comparing the stability of analogs with strategic modifications, researchers can effectively identify and block metabolic hotspots, thereby engineering compounds with improved half-lives and greater potential for clinical success. This data-driven approach is fundamental to navigating the complex path of drug discovery and development.
References
-
Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
-
PubMed Central (NIH). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Available from: [Link]
-
PubMed Central (NIH). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
-
ResearchGate. 1,2,4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES. Available from: [Link]
-
Sci-Hub. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
-
PubMed Central (NIH). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
PubMed. Comparison of the use of liver models for predicting drug clearance using in vitro kinetic data from hepatic microsomes and isolated hepatocytes. Available from: [Link]
-
European Journal of Medicinal Chemistry. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Available from: [Link]
-
RSC Publishing. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
-
ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]
-
MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]
-
Patsnap Synapse. Choosing Between Human Liver Microsomes and Hepatocytes. Available from: [Link]
-
ACS Publications. 1,2,3-Triazole–Heme Interactions in Cytochrome P450. Available from: [Link]
-
Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available from: [Link]
-
ResearchGate. Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Available from: [Link]
-
PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
PubMed. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Available from: [Link]
-
ProQuest. A comparison between hepatocytes and microsomes as in vitro models for predicting in vivo drug metabolism. Available from: [Link]
-
PubMed Central (NIH). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]
-
ResolveMass Laboratories. Bioanalytical Method Development in the United States: Key Techniques and Services. Available from: [Link]
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]
-
ACS Figshare. 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. Available from: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. dls.com [dls.com]
- 10. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the use of liver models for predicting drug clearance using in vitro kinetic data from hepatic microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Comparing the Efficacy of Triazole-Based Antifungal Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, has placed significant pressure on the scientific community to refine and optimize therapeutic strategies. Triazole-based agents remain a cornerstone of the clinical antifungal armamentarium, but a nuanced understanding of their comparative efficacy is paramount for effective drug development and clinical application. This guide provides an in-depth comparison of key triazole agents, grounded in established experimental methodologies and an understanding of their core mechanism of action.
The Molecular Target: Disrupting Fungal Cell Membrane Integrity
Triazole antifungals exert their effect by targeting a critical enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α-demethylase.[1][2] This enzyme, encoded by the ERG11 gene, is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3] By inhibiting this step, triazoles disrupt membrane integrity, leading to increased permeability and ultimately inhibiting fungal growth.[1] This mechanism is generally fungistatic, though fungicidal activity has been observed against some filamentous fungi like Aspergillus.[3][4]
The specificity of this interaction is the foundation of the triazoles' therapeutic window. The azole ring structure forms a complex with the heme iron of the fungal cytochrome P450 enzyme, effectively blocking its function.[5] This targeted disruption leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors, further compromising the cell membrane's structure and the function of membrane-bound enzymes.[3][5]
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of triazole antifungals.
A Comparative Analysis of Key Triazole Agents
The triazole class has evolved over generations, with newer agents offering a broader spectrum of activity and improved pharmacokinetic profiles.
-
Fluconazole: A first-generation triazole, it exhibits excellent activity against most Candida species and Cryptococcus neoformans. However, its spectrum is limited, with notable gaps including molds like Aspergillus spp. and intrinsically resistant yeasts such as Candida krusei (now Pichia kudriavzevii).
-
Itraconazole: Another first-generation agent with a broader spectrum than fluconazole, including activity against Aspergillus spp. and dimorphic fungi. Its clinical utility can be hampered by variable oral bioavailability and significant drug-drug interactions.
-
Voriconazole: A second-generation triazole, considered the primary treatment for invasive aspergillosis.[6] It has a broad spectrum against yeasts and molds but requires therapeutic drug monitoring due to its unpredictable pharmacokinetics.[6]
-
Posaconazole: A broad-spectrum second-generation triazole with activity against yeasts, molds, and even some Mucorales.[6][7] It is often used for prophylaxis in high-risk immunocompromised patients.[6]
-
Isavuconazole: The newest triazole, available as a prodrug (isavuconazonium sulfate).[8] It has a broad spectrum similar to posaconazole, including activity against Aspergillus and Mucorales, but with more predictable pharmacokinetics and fewer drug-drug interactions compared to voriconazole.[6][8]
Quantitative Efficacy Assessment: In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antifungal agent's in vitro efficacy. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. Standardized methods for antifungal susceptibility testing (AFST), such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for generating reproducible and comparable data.[9][10]
The following table summarizes the typical MIC ranges for key triazoles against common fungal pathogens. It is important to note that these are general ranges, and susceptibility can vary significantly between individual isolates.
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus | Cryptococcus neoformans |
| Fluconazole | 0.25 - 2 µg/mL | 1 - >64 µg/mL | Resistant | 1 - 8 µg/mL |
| Itraconazole | 0.03 - 1 µg/mL | 0.125 - 4 µg/mL | 0.25 - 2 µg/mL | 0.06 - 0.5 µg/mL |
| Voriconazole | 0.016 - 0.5 µg/mL[11] | 0.03 - 4 µg/mL | 0.25 - 1 µg/mL | 0.03 - 0.25 µg/mL |
| Posaconazole | 0.016 - 1 µg/mL[11] | 0.06 - 2 µg/mL | 0.06 - 0.5 µg/mL | 0.03 - 0.25 µg/mL |
| Isavuconazole | 0.015 - 1 µg/mL | 0.03 - 4 µg/mL | 0.5 - 2 µg/mL | 0.015 - 0.25 µg/mL |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27-A3 reference method for yeasts, a foundational procedure in antifungal drug development.[12][13] The choice of this method is based on its high degree of standardization, which is essential for achieving inter-laboratory reproducibility—a cornerstone of trustworthy data.[9]
Experimental Rationale: The broth microdilution method is a self-validating system. By including a drug-free growth control well and quality control strains with known MIC ranges, each assay plate confirms the viability of the inoculum and the accuracy of the drug dilutions. The use of RPMI 1640 medium, a chemically defined synthetic medium, minimizes variability that can be introduced by complex, undefined media.[9]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Antifungal Agent Preparation:
-
Accurately weigh analytical-grade antifungal powder.[9]
-
Prepare a high-concentration stock solution in a suitable solvent, typically dimethyl sulfoxide (DMSO).[9]
-
Perform serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) directly in a 96-well U-shaped microdilution plate to achieve the final desired concentration range (e.g., 0.016 to 16 µg/ml).[9][11]
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a nonselective agar (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]
-
Select several well-isolated colonies and suspend them in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate containing 100 µL of the diluted antifungal agents.
-
Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum) on each plate.
-
Incubate the plates at 35°C.
-
-
MIC Determination:
-
Read the plates visually after 24 and 48 hours of incubation.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control. For azoles, this endpoint is chosen because they are fungistatic, and complete inhibition may not be achieved.[14]
-
Navigating the Challenge of Resistance
The efficacy of triazoles is increasingly threatened by the development of resistance. Understanding these mechanisms is crucial for interpreting susceptibility data and guiding the development of new agents. The two predominant mechanisms are:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme.[2][15] This reduces the binding affinity of triazole drugs, requiring higher concentrations to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Fungal cells can actively pump antifungal agents out of the cell, preventing them from reaching their intracellular target.[2][15] This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[16][17]
Caption: Primary mechanisms of triazole resistance in fungal pathogens.
Conclusion
A comparative assessment of triazole efficacy requires a multi-faceted approach. While newer agents like posaconazole and isavuconazole offer a broader spectrum and improved pharmacokinetics over their predecessors, the choice of agent must be informed by robust, standardized in vitro data.[6][18] The broth microdilution method remains the gold standard for generating this data, providing a reliable framework for comparing the intrinsic activity of these critical drugs. As resistance continues to evolve, a deep understanding of both the mechanism of action and the mechanisms of resistance will be indispensable for the ongoing development of effective antifungal therapies.
References
-
Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 34(23), 177-185.
-
Fernández-Torres, B., et al. (2001). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 45(7), 2153-2155.
-
EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. European Committee on Antimicrobial Susceptibility Testing.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
-
Berkow, E. L., & Lockhart, S. R. (2017). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Fungi, 3(4), 63.
-
Al-Sweih, N., et al. (2012). Head-to-Head Comparison of Inhibitory and Fungicidal Activities of Fluconazole, Itraconazole, Voriconazole, Posaconazole, and Isavuconazole against Clinical Isolates of Trichosporon asahii. Antimicrobial Agents and Chemotherapy, 56(10), 5108-5114.
-
Taverna, J. A., et al. (2015). Head-to-Head Comparison of Inhibitory and Fungicidal Activities of Fluconazole, Itraconazole, Voriconazole, Posaconazole, and Isavuconazole against Clinical Isolates of Trichosporon asahii. ResearchGate.
-
Kastury, K. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
-
Fisher, M. C., et al. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. The Lancet Microbe, 3(8), e626-e636.
-
Manavathu, E. K., & Cutright, J. L. (1999). A comparative study of the in vitro susceptibilities of clinical and laboratory-selected resistant isolates of Aspergillus spp. to amphotericin B, itraconazole, voriconazole and posaconazole (SCH 56592). Journal of Antimicrobial Chemotherapy, 43(5), 659-663.
-
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute.
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
-
Miceli, M. H., & Kauffman, C. A. (2015). New Perspectives on Antimicrobial Agents: Isavuconazole. Antimicrobial Agents and Chemotherapy, 59(2), 701-708.
-
Georgopapadakou, N. H., & Walsh, T. J. (1994). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Antimicrobial Agents and Chemotherapy, 38(12), 2793-2803.
-
Baghel, P., et al. (2020). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. ResearchGate.
-
Borbás, A., et al. (2020). Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner. mSphere, 5(5), e00787-20.
-
Sun, L., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. International Journal of Molecular Sciences, 24(13), 10931.
-
CLSI. (2008). Preview CLSI+M27-A3. Scribd.
-
Shokohi, T., et al. (2019). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Journal of Medical Mycology, 29(4), 314-320.
-
Alcazar-Fuoli, L., & Mellado, E. (2013). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 4, 2582.
-
Jenks, J. D., & Hoenigl, M. (2018). Broad spectrum triazoles for invasive mould infections in adults: Which drug and when?. Medical Mycology, 57(Supplement_2), S168-S178.
-
Torelli, R., et al. (2020). In vitro antifungal activity of the target compounds (MIC 80 , lg/mL). ResearchGate.
-
Dr. Oracle. (2025). What is the difference between isavuconazole and posaconazole in treating fungal infections?. Dr. Oracle.
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 433-435.
-
Rodrigues, M. L. (2018). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Future Pharmacology, 1, 1.
-
da Silva Ferreira, M. E., et al. (2005). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology, 43(Supplement_1), S153-S164.
-
Arendrup, M. C. (2012). EUCAST breakpoints for antifungals. ResearchGate.
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore.
-
EUCAST. (2020). Breakpoint tables for interpretation of MICs for antifungal agents. European Committee on Antimicrobial Susceptibility Testing.
Sources
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. New Perspectives on Antimicrobial Agents: Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Clinical breakpoint table [eucast.org]
- 11. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Growth Inhibition Assays for Triazole Compounds
For researchers, clinical scientists, and drug development professionals dedicated to combating fungal diseases, the accurate in vitro assessment of an antifungal agent's efficacy is the cornerstone of successful therapeutic development. Triazole compounds, a critical class of antifungal agents, demand rigorous and reproducible testing methodologies to elucidate their inhibitory potential. This guide provides an in-depth comparison of established and emerging in vitro growth inhibition assays, offering field-proven insights into their principles, applications, and the causality behind experimental choices.
The Mechanism of Action of Triazole Antifungals: A Targeted Approach
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth.
Figure 1: Mechanism of action of triazole antifungal compounds.
Gold Standard Assays: Broth Microdilution and Disk Diffusion
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for antifungal susceptibility testing to ensure inter-laboratory reproducibility and clinical relevance.
Broth Microdilution: The Quantitative Benchmark
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Workflow:
Figure 2: Generalized workflow for the broth microdilution assay.
Detailed Protocol (CLSI M27-A3 Reference Method):
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the triazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: Read the plates visually or with a microplate reader. The MIC is the lowest drug concentration that causes a significant (≥50%) reduction in growth compared to the drug-free control.
Disk Diffusion: A Qualitative Screening Tool
The disk diffusion method is a simpler, qualitative assay used to screen for antifungal susceptibility. It is based on the diffusion of an antifungal agent from a paper disk into an agar medium inoculated with the test fungus.
Detailed Protocol (CLSI M44-A2 Guideline):
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Plate Inoculation: Evenly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue.
-
Disk Application: Place a paper disk impregnated with a known concentration of the triazole compound onto the agar surface.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around the disk. The size of the zone correlates with the susceptibility of the fungus to the antifungal agent.
| Feature | Broth Microdilution | Disk Diffusion |
| Principle | Serial dilution in liquid medium | Diffusion from a disk on agar |
| Output | Quantitative (MIC) | Qualitative (Zone of Inhibition) |
| Throughput | High (96-well plates) | Low to moderate |
| Cost | Higher | Lower |
| Labor | More intensive | Less intensive |
| Standardization | CLSI M27, EUCAST E.Def 7.3.2 | CLSI M44 |
Table 1: Comparison of Broth Microdilution and Disk Diffusion Assays.
Advanced and High-Throughput Assays
While the classical methods are well-established, several advanced assays offer advantages in terms of speed, objectivity, and the ability to provide additional mechanistic insights.
Colorimetric Assays: Visualizing Viability
Colorimetric assays utilize metabolic indicators that change color in the presence of viable, metabolically active cells.
-
AlamarBlue (Resazurin) Assay: This assay uses the redox indicator resazurin, which is reduced by metabolically active cells from a non-fluorescent blue compound to a highly fluorescent pink compound (resorufin). The intensity of the color change or fluorescence is proportional to the number of viable cells. This method is non-toxic and allows for kinetic monitoring.
-
XTT Assay: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable fungal cells to a water-soluble formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active cells. This assay is particularly useful for assessing the viability of fungal biofilms.
Isothermal Microcalorimetry: Measuring the Heat of Life
Isothermal microcalorimetry (IMC) is a highly sensitive technique that measures the heat produced by metabolic processes in real-time. As fungal growth is an exothermic process, IMC can be used to continuously monitor the growth rate of a fungal culture and the inhibitory effects of antifungal compounds. This method is non-invasive and can provide rapid results. Commercial IMC instruments are available that can accommodate multi-well plates, increasing throughput.
Flow Cytometry: Single-Cell Analysis
Flow cytometry allows for the rapid, high-throughput analysis of individual cells in a population. By using fluorescent dyes that stain specific cellular components or indicate cell viability (e.g., propidium iodide for dead cells), flow cytometry can provide detailed information on the effects of triazole compounds on fungal cell populations. This method can differentiate between fungistatic and fungicidal effects and can detect subpopulations with varying susceptibility.
| Assay | Principle | Key Advantages | Key Disadvantages |
| AlamarBlue | Reduction of resazurin by viable cells | Non-toxic, allows kinetic measurements, high-throughput | Indirect measure of viability, potential for interference |
| XTT Assay | Reduction of XTT by mitochondrial enzymes | Good for biofilms, high-throughput | Endpoint assay, potential for interference |
| Isothermal Microcalorimetry | Measurement of metabolic heat production | Real-time, non-invasive, rapid results | Requires specialized equipment |
| Flow Cytometry | Single-cell analysis of fluorescence | High-throughput, detailed population data | Requires specialized equipment and expertise |
Table 2: Comparison of Advanced Antifungal Susceptibility Assays.
The Challenge of Fungal Biofilms
Fungal biofilms, structured communities of cells encased in an extracellular matrix, are notoriously resistant to antifungal agents. Standard susceptibility testing methods, which assess planktonic (free-floating) cells, often do not reflect the in vivo reality of biofilm-associated infections.
The XTT assay has been adapted for biofilm susceptibility testing. In this modified protocol, biofilms are grown in 96-well plates, treated with triazole compounds, and then the metabolic activity of the remaining viable cells is quantified using XTT. This provides a measure of the triazole's efficacy against the more resistant biofilm form of the fungus.
Understanding and Overcoming Triazole Resistance
The emergence of triazole resistance is a significant clinical concern. Resistance can arise through several mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of triazole drugs to their target.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher levels of lanosterol 14α-demethylase, requiring higher concentrations of the drug for inhibition.
-
Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters (efflux pumps) that actively pump triazole compounds out of the cell, reducing the intracellular drug concentration.
Figure 3: Key mechanisms of fungal resistance to triazole compounds.
Understanding the underlying resistance mechanism in a fungal isolate is crucial for selecting the appropriate assay and interpreting the results. For example, efflux pump overexpression may lead to discrepancies between different testing methods due to variations in drug accumulation.
Conclusion: Selecting the Right Tool for the Job
The choice of an in vitro growth inhibition assay for triazole compounds depends on the specific research question, the required throughput, and available resources. Broth microdilution remains the gold standard for quantitative MIC determination, while disk diffusion is a valuable screening tool. Advanced methods like colorimetric assays, isothermal microcalorimetry, and flow cytometry offer significant advantages in terms of speed, objectivity, and the depth of information they provide. For clinically relevant scenarios involving persistent infections, dedicated biofilm susceptibility testing is essential. A thorough understanding of the principles and limitations of each assay, coupled with an awareness of potential resistance mechanisms, will empower researchers to generate reliable and insightful data in the ongoing effort to combat fungal diseases.
References
-
Bio-Rad. (n.d.). alamarBlue®. Retrieved from [Link]
-
The Journal of Microbiology, Epidemiology and Immunobiology. (n.d.). The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals. Retrieved from [Link]
- Guarro, J., Sbrana, E., & Zapata, R. (2006). Evaluation of Disk Diffusion Method for Determining Posaconazole Susceptibility of Filamentous Fungi: Comparison with CLSI Broth Microdilution Method. Journal of Clinical Microbiology, 44(8), 2742-2747.
- Badali, H., et al. (2023). Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study. BMC Microbiology, 23(1), 54.
- Al-Hatmi, A. M. S., et al. (2018). Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species. Antimicrobial Agents and Chemotherapy, 62(10), e00906-18.
- Li, H., et al. (2022). Multidrug efflux pumps and innate azole resistance of Mucor lusitanicus. Journal of Antimicrobial Chemotherapy, 77(10), 2695-2703.
- Peeters, E., Nelis, H. J., & Coenye, T. (2008). Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology, 46(10), 3467-3470.
- Furustrand Tafin, U., Meis, J. F., & Trampuz, A. (2012). Isothermal microcalorimetry for antifungal susceptibility testing of Mucorales, Fusarium spp., and Scedosporium spp
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-bromo-1H-1,2,4-triazol-5-ol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-bromo-1H-1,2,4-triazol-5-ol, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for similar chemical structures and general principles of hazardous waste management, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Caution is Critical
Key Potential Hazards:
-
Toxicity: Many triazole derivatives possess biological activity, which is beneficial in drug design but indicates potential toxicity to humans and ecosystems.[2][3][4] Brominated organic compounds can also be toxic and persistent in the environment.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[1][5] Inhalation of dusts can also lead to respiratory tract irritation.[1][5]
-
Environmental Persistence: Halogenated organic compounds can be resistant to natural degradation processes, leading to their accumulation in the environment if not disposed of correctly.
Given these potential hazards, a cautious and systematic approach to disposal is paramount. The core principle is to treat this compound as a hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is crucial to prevent accidental exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[5]
-
Lab Coat: A fully buttoned lab coat provides a barrier against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. All handling of the solid compound should ideally be done in a certified chemical fume hood to minimize inhalation risks.[5]
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Never mix incompatible waste streams.
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like weighing paper and gloves, in a dedicated, properly labeled, and sealable hazardous waste container.[5][6]
-
Container Material: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing or reducing agents.[1]
Step 3: Secure Storage - Awaiting Professional Disposal
Once collected, the hazardous waste must be stored safely pending collection by a licensed waste disposal company.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5]
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 4: Professional Disposal - The Final and Safest Step
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Controlled Incineration: The generally recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[5][7] This process ensures the complete destruction of the compound and captures any hazardous byproducts, such as hydrogen bromide, preventing their release into the atmosphere.
-
Regulatory Compliance: Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous wastes.[8][9]
Quantitative Data Summary
For quick reference, the following table summarizes key information, with data extrapolated from similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, splash goggles, lab coat, respirator (if dust is generated) | [1][5] |
| Waste Container | Labeled, sealable, compatible material (e.g., HDPE) | [5][6] |
| Recommended Disposal Method | High-temperature incineration with flue gas scrubbing | [5][7] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible management of chemical waste is an integral part of scientific research. By following these detailed procedures for the disposal of this compound, laboratories can ensure a safe working environment and minimize their environmental impact. This commitment to best practices not only upholds regulatory compliance but also reinforces the ethical responsibilities of the scientific community.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole.
- ChemicalBook. (2026, January 3). 3-bromo-1H-pyrrole-2,5-dione - Safety Data Sheet.
- National Center for Biotechnology Information. (2021, April 22). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. PubMed Central.
- National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- MDPI. (n.d.). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices.
-
MDPI. (n.d.). Pyrazolo[5,1-c][1][3][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from MDPI.com.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- University of Washington. (n.d.). Standard Operating Procedure: Bromine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Regulatory Mechanisms in Biosystems. (2024, February 27). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
- Chemtalk - #1 Science Forum For Lab Technicians. (n.d.). Bromine water - disposal.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- National Institutes of Health. (2017, August 30). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents.
- Journal of Advanced Biomedical & Pharmaceutical Sciences. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ISRES Publishing. (n.d.). Treatment Methods for 1,2,4-Triazole Fungicides From Waters.
- Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- PubMed. (n.d.). A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives.
- Dove Press. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Nitro-1,2,4-triazole.
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol.
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-1H-1,2,4-triazole.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.dp.ua [medicine.dp.ua]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 3-bromo-1H-1,2,4-triazol-5-ol
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for 3-bromo-1H-1,2,4-triazol-5-ol, a conservative assessment of its potential hazards is necessary. Analysis of analogous brominated and chlorinated triazole derivatives, such as 3,5-Dibromo-1H-1,2,4-triazole and 3-bromo-5-chloro-1H-1,2,4-triazole, reveals a consistent pattern of potential health effects.[1][2] These related compounds are typically classified as:
Therefore, it is prudent to handle this compound as a substance with similar hazardous properties.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check for rips or tears before use and change gloves frequently, especially if contamination is suspected.[6][7] Avoid touching surfaces like doorknobs, keyboards, or personal items with gloved hands. |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from spills and contamination.[5] |
| Respiratory | NIOSH-approved Respirator | If there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator should be used to prevent inhalation.[8] This is particularly important when handling the solid compound. |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[9] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and preventing contamination.
Step 1: Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[4]
-
Emergency Equipment: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.
Step 2: Weighing and Dispensing
-
Avoid Dust Generation: When weighing the solid compound, do so carefully to avoid creating dust. Use a spatula to gently transfer the material.
-
Containment: Use a weigh boat or other suitable container to prevent contamination of the balance.
Step 3: In-Use Handling
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][10]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][11]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Step 1: Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated gloves, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[12]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
Step 3: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Conclusion
The responsible use of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards based on analogous compounds and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their workflows. Always consult your institution's specific safety guidelines and EHS office for additional information and requirements.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole.
- Watson International Ltd. (2012, June 5). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol.
- ChemicalBook. (2026, January 3). Safety Data Sheet: 3-bromo-1H-pyrrole-2,5-dione.
- CSUB Department of Chemistry. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry.
- Apollo Scientific. (n.d.). Safety Data Sheet: Carbonyl-di-(1,2,4-triazole).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- CSUB Department of Chemistry. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Chemical Safety Information. (n.d.). 3-bromo-5-chloro-1H-1,2,4-triazole.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ChemicalBook. (2025, August 23). Safety Data Sheet: 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- OSHA. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- Fisher Scientific. (2023, October 6). Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. chemical-label.com [chemical-label.com]
- 3. watson-int.com [watson-int.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. csub.edu [csub.edu]
- 7. hmc.edu [hmc.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. fishersci.ie [fishersci.ie]
- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
